3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride

Description

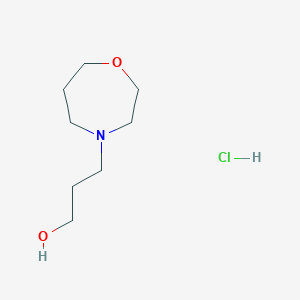

3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride is a heterocyclic organic compound featuring a seven-membered 1,4-oxazepane ring fused with a propanol moiety. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

3-(1,4-oxazepan-4-yl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c10-6-1-3-9-4-2-7-11-8-5-9;/h10H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYZDUPUDOFCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)CCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Properties and Structural Characteristics

3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride (CAS: 2230803-74-2) is characterized by its molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol. The compound consists of a 1,4-oxazepane ring with a 3-hydroxypropyl substituent at the nitrogen position, converted to its hydrochloride salt. The free base form (C8H17NO2, CAS: 19344-57-1) has a molecular weight of 159.23 g/mol. The compound features a SMILES notation of OCCCN1CCCOCC1.Cl[H], indicating its structural arrangement.

Understanding the chemical properties of this compound is essential for developing effective synthesis routes. The molecule contains both basic nitrogen (part of the oxazepane ring) and a primary alcohol functional group, each offering distinct reactivity patterns that can be exploited during synthesis. The conversion to the hydrochloride salt significantly affects solubility characteristics, stability, and handling properties compared to the free base.

General Synthetic Approaches for 1,4-Oxazepane Derivatives

The synthesis of 1,4-oxazepane derivatives presents unique challenges due to the seven-membered ring structure. Several general approaches have been reported in the literature, which can be adapted for the preparation of this compound.

Brønsted Acid-Catalyzed Intramolecular Etherification

One effective approach for synthesizing 4,7-disubstituted 1,4-oxazepanes involves Brønsted acid-catalyzed intramolecular etherification reactions of N-tethered bisalcohols in p-dioxane solvent. This method requires careful temperature control to achieve selective ring closure.

The reaction typically begins with diversely substituted N-tethered bisalcohols, which undergo cyclization via intramolecular etherification catalyzed by H2SO4 to form the seven-membered oxazepane ring. This approach offers excellent regioselectivity and can be optimized to provide good yields of the desired product.

Condensation Reactions with Formaldehyde Derivatives

Another approach involves the treatment of ethanolamines with polyformaldehyde and N-vinylpyrrolidin-2-one in acetonitrile as solvent at room temperature. This method leverages the reactivity of aminoalcohols with formaldehyde derivatives to create the desired heterocyclic framework through a straightforward condensation process.

Ring Formation via Protection-Deprotection Strategies

Based on synthetic methods described for related heterocycles, a multi-step approach involving protection-deprotection strategies can be employed. This typically begins with N-trityl protection of appropriate amino acids, followed by reduction, oxidation, and stereoselective addition reactions.

The synthetic sequence might involve:

- Protection of an amino group with trityl chloride

- Reduction of the protected amino acid with LiAlH4 to form the corresponding alcohol

- Oxidation using Dess-Martin Periodinane

- Grignard reaction to introduce necessary substituents

- Deprotection and cyclization to form the oxazepane ring

Specific Preparation Methods for 3-(1,4-Oxazepan-4-yl)propan-1-ol

Method 1: Synthesis via Intramolecular Cyclization

This method involves the preparation of the 1,4-oxazepane core structure followed by N-alkylation with a suitable 3-hydroxypropyl precursor. The approach is adapted from similar oxazepane synthesis protocols.

Preparation of the 1,4-Oxazepane Core

The synthesis begins with an appropriate amino alcohol precursor, which undergoes cyclization to form the seven-membered oxazepane ring. The key steps involve control of reaction conditions to favor the formation of the seven-membered ring over competing five-membered ring formation.

For the construction of the basic 1,4-oxazepane framework, a procedure similar to the preparation of hexahydro-3H-oxazolo[3,4-a]pyridine can be adapted, where an appropriate aldehyde is reacted with 2-hydroxymethyl-piperidine (2-HMP) in dichloromethane with anhydrous MgSO4 as a dehydrating agent.

N-Alkylation with 3-Hydroxypropyl Chain

The second phase involves N-alkylation of the oxazepane core with a suitable 3-hydroxypropyl electrophile. This can be achieved using a protected 3-hydroxypropyl halide (such as 3-bromopropan-1-ol with appropriate protection of the alcohol group) under basic conditions, followed by deprotection to reveal the primary alcohol functionality.

Method 2: Direct Synthesis from Linear Precursors

This method employs a more direct approach, starting with linear precursors that undergo cyclization to directly form the desired 3-(1,4-oxazepan-4-yl)propan-1-ol.

Synthesis from 3-Amino-1-propanol and Bis(2-chloroethyl) ether

A potential synthesis route involves the reaction of 3-amino-1-propanol with bis(2-chloroethyl) ether in the presence of a base to facilitate the formation of the seven-membered ring through two sequential nucleophilic substitution reactions.

The reaction can be conducted in a polar aprotic solvent such as DMF or acetonitrile, with K2CO3 or Cs2CO3 as the base. Temperature control and dilute conditions are essential to favor intramolecular cyclization over polymerization.

Method 3: Adaptation of Methoxyethylamine Protocol

Drawing inspiration from the synthesis of 3-((2-methoxyethyl)amino)propan-1-ol described in the literature, this method can be adapted by replacing the methoxyethyl precursor with an appropriate oxazepane-forming equivalent.

The procedure would involve:

- Preparation of a suitable electrophilic precursor of 1,4-oxazepane (potentially a mesylated or tosylated derivative)

- Reaction with a large excess of 3-amino-1-propanol in anhydrous THF under reflux conditions for approximately 8 hours

- Purification by column chromatography, using an eluent mixture of dichloromethane and methanol

This approach leverages the nucleophilicity of the primary amine in 3-amino-1-propanol to form the desired N-C bond with the oxazepane precursor.

Comparison of Synthetic Methods

Table 2: Comparison of Key Preparation Methods for 3-(1,4-Oxazepan-4-yl)propan-1-ol

| Method | Key Features | Estimated Yield | Advantages | Limitations |

|---|---|---|---|---|

| Intramolecular Cyclization | Two-step approach via oxazepane core | 40-60% | Well-established cyclization chemistry | Requires multiple steps |

| Direct Synthesis | One-pot approach from linear precursors | 30-45% | More direct route, fewer steps | Potential side reactions |

| Adapted Methoxyethylamine Protocol | Based on proven amino alcohol synthesis | 45-55% | Uses readily available starting materials | May require optimization for specificity |

Preparation of the Hydrochloride Salt

Converting the free base 3-(1,4-oxazepan-4-yl)propan-1-ol to its hydrochloride salt is typically performed as the final step in the synthetic process. This conversion serves multiple purposes, including improving stability, solubility in polar solvents, and crystallinity for purification and characterization.

Standard Salt Formation Procedure

The following procedure represents a standard method for converting the free base to the hydrochloride salt:

- Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or a mixture of diethyl ether and a small amount of anhydrous methanol.

- Cool the solution to 0-5°C in an ice bath.

- Add a solution of hydrogen chloride (typically as HCl in diethyl ether or dioxane) dropwise with stirring until the solution is slightly acidic (pH ~2-3).

- Continue stirring for 30-60 minutes to ensure complete salt formation.

- Filter the precipitated salt, wash with cold diethyl ether, and dry under vacuum.

Optimization Considerations

Several factors can affect the quality and yield of the hydrochloride salt formation:

Table 3: Optimization Parameters for Hydrochloride Salt Formation

| Parameter | Optimal Range | Effect on Product |

|---|---|---|

| Solvent System | Diethyl ether/methanol (10:1) | Affects solubility and crystallization |

| Temperature | 0-5°C | Higher temperatures may lead to degradation |

| Addition Rate of HCl | Slow dropwise addition | Prevents localized high concentrations |

| Final pH | 2-3 | Ensures complete salt formation |

| Stirring Time | 30-60 minutes | Allows for complete reaction and crystal formation |

Purification Techniques

The crude hydrochloride salt may require further purification to achieve the desired purity (typically ≥97%):

- Recrystallization: The salt can be recrystallized from an appropriate solvent system such as isopropanol/diethyl ether or acetone/methanol.

- Trituration: Washing the crude salt with cold anhydrous diethyl ether can remove impurities while minimizing product loss.

- Column Chromatography: For challenging purifications, the free base can be purified by column chromatography prior to salt formation.

Analytical Characterization

Spectroscopic Data

Comprehensive characterization of this compound typically includes various spectroscopic techniques:

NMR Spectroscopy

1H NMR spectroscopy is particularly useful for structure confirmation, with characteristic signals expected for the following protons:

- Oxazepane ring protons (typically in the range of 3.5-4.0 ppm)

- N-CH2 protons adjacent to the propanol chain (approximately 2.5-3.0 ppm)

- CH2-OH protons (around 3.5-3.7 ppm)

- OH proton (variable, often as a broad singlet)

13C NMR would show characteristic peaks for the carbon atoms in the oxazepane ring, the propanol chain, and the carbon adjacent to the hydroxyl group.

Mass Spectrometry

Mass spectrometric analysis typically shows:

- Molecular ion peak corresponding to the free base (m/z 159)

- Fragmentation patterns characteristic of the oxazepane ring structure

- Loss of the hydroxypropyl chain as a common fragmentation pathway

IR Spectroscopy

IR spectroscopy would show characteristic absorption bands for:

- O-H stretching (broad band around 3300-3400 cm-1)

- C-H stretching (around 2900-3000 cm-1)

- C-O stretching (1050-1150 cm-1)

- C-N stretching (1200-1350 cm-1)

Purity Assessment

Purity assessment typically involves:

- HPLC analysis using an appropriate column (often C18 reversed-phase) and mobile phase system

- Elemental analysis for C, H, N content

- Melting point determination

- Thin-layer chromatography using multiple solvent systems

Stability Considerations

The stability of this compound under various storage conditions should be evaluated using accelerated stability studies. Key factors to monitor include:

- Thermal stability (elevated temperatures)

- Hydrolytic stability (exposure to moisture)

- Photostability (exposure to light)

- Long-term stability under recommended storage conditions

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The oxazepane ring can be reduced to form a saturated heterocyclic compound.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products Formed

Oxidation: Formation of 3-(1,4-oxazepan-4-yl)propanal or 3-(1,4-oxazepan-4-yl)propanone.

Reduction: Formation of 3-(1,4-oxazepan-4-yl)propan-1-amine.

Substitution: Formation of 3-(1,4-oxazepan-4-yl)propyl chloride or bromide.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its oxazepane structure is particularly valuable for creating derivatives that may exhibit unique chemical properties or biological activities.

Biology

Research has indicated potential antimicrobial properties of 3-(1,4-oxazepan-4-yl)propan-1-ol hydrochloride. Studies have explored its effectiveness against various pathogens, suggesting it could be a candidate for developing new antimicrobial agents .

Medicine

The compound is being investigated for its role in drug development , particularly for conditions related to the central nervous system. Its structural features allow it to interact with specific receptors and enzymes, potentially leading to therapeutic effects in disorders such as anxiety and depression .

Case Study 1: Antimicrobial Activity

A study screened derivatives of this compound against Mycobacterium tuberculosis (Mtb). The results demonstrated that certain derivatives exhibited significant antimicrobial activity, with minimum inhibitory concentrations comparable to established treatments like Isoniazid .

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Derivative A | 5.71 μM |

| Derivative B | <10 μM |

This suggests potential for developing new treatments for tuberculosis based on this compound.

Case Study 2: Drug Development

Research into the synthesis of chiral derivatives for potential therapeutic applications has highlighted the versatility of this compound. The compound's ability to form stable complexes with target proteins was investigated using computational modeling and experimental validation .

Mechanism of Action

The mechanism of action of 3-(1,4-oxazepan-4-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The oxazepane ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Ring Heteroatoms : The 1,4-oxazepane ring contains one oxygen and one nitrogen atom, while 1,4-thiazepane (e.g., EN300-367227) replaces oxygen with sulfur . This substitution impacts electronic properties and bioavailability.

- Substituent Effects: The propanol side chain in the target compound may enhance solubility compared to aromatic substituents in morinamide or methoxyphenyl groups in EN300-367227 .

Pharmacological and Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility. For example, moroxydine hydrochloride is widely used in antiviral formulations due to its solubility and stability .

- Bioactivity: Moroxydine hydrochloride directly inhibits viral replication, whereas the target compound’s propanol moiety may target membrane-bound receptors or enzymes. Morinamide hydrochloride’s benzamide group confers antibacterial activity, a feature absent in the oxazepane-based compound .

Biological Activity

3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride is a compound of significant interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features an oxazepane ring, which is a seven-membered heterocyclic structure containing nitrogen and oxygen. This unique structure contributes to its biological activity by allowing interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazepane moiety can modulate the activity of these targets, potentially leading to various pharmacological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that the compound may exhibit antimicrobial properties and could be a candidate for drug development in treating various diseases.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. It has been tested against several bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism likely involves disrupting bacterial cell membranes or interfering with metabolic processes.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties. Studies have shown that it can reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases . The ability to scavenge free radicals could be a key factor in its neuroprotective mechanism.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 μg/mL. This suggests potential as a broad-spectrum antimicrobial agent.

Safety Profile

While the biological activities are promising, the safety profile of this compound must also be considered. The compound has been associated with skin and eye irritation, as indicated by its classification under GHS07 (General Hazard Communication Standard). Further toxicological studies are necessary to fully understand its safety implications for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride in a laboratory setting?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 1,4-oxazepane with 3-chloropropanol under basic conditions (e.g., K₂CO₃ in acetonitrile) followed by HCl salt formation. Alternatively, thionyl chloride (SOCl₂) can be used to convert the alcohol intermediate to the hydrochloride salt, as demonstrated in similar syntheses of piperidine-derived hydrochlorides . Reaction monitoring via TLC or HPLC is critical to optimize yield and purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve).

- Structural Confirmation :

- NMR : ¹H NMR in D₂O to resolve oxazepane ring protons (δ 3.5–4.0 ppm for O–CH₂–N groups) and propanol chain signals (δ 1.6–2.0 ppm for CH₂).

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ and chloride adducts.

- Elemental Analysis : Validate C, H, N, and Cl content to confirm stoichiometry .

Q. What safety protocols are essential when handling this compound in experimental settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis.

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers.

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).

- Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. What experimental strategies can be employed to investigate the receptor binding affinity of this compound?

- Methodological Answer :

- Radioligand Binding Assays : Use tritiated or fluorescent ligands (e.g., for GPCRs like serotonin or dopamine receptors) to measure competitive displacement.

- Surface Plasmon Resonance (SPR) : Immobilize target receptors on a sensor chip to quantify binding kinetics (Kd, Kon/Koff).

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in the oxazepane ring’s active site .

Q. How can researchers assess the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound with human or rodent liver microsomes (37°C, NADPH cofactor) and measure parent compound depletion via LC-MS/MS.

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- CYP Inhibition Screening : Test against CYP450 isoforms (e.g., CYP3A4, CYP2D6) to evaluate drug-drug interaction risks .

Q. What methodologies are suitable for resolving contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Standardized Assay Replication : Repeat assays under controlled conditions (e.g., cell line, buffer pH, incubation time) to isolate variables.

- Orthogonal Validation : Cross-check results using disparate techniques (e.g., in vitro bioactivity + in silico ADMET profiling).

- Comparative SAR Studies : Synthesize and test analogs (e.g., varying oxazepane substituents) to identify structural determinants of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.